molecular formula C19H27ClO2 B1196328 16beta-Chloro-17beta-hydroxyandrost-4-en-3-one CAS No. 6304-74-1

16beta-Chloro-17beta-hydroxyandrost-4-en-3-one

Cat. No.: B1196328
CAS No.: 6304-74-1
M. Wt: 322.9 g/mol
InChI Key: HSXDXEKWMMAMHT-KYQPOWKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16beta-Chloro-17beta-hydroxyandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Studies

Metabolic studies of steroids, such as the investigation of 4-hydroxyandrostenedione and 4-hydroxytestosterone metabolism, provide crucial information on how these compounds are processed in the body. These studies identify urinary metabolites, which are essential for developing doping tests in sports and understanding the metabolic fate of therapeutic agents (Kohler et al., 2007).

Microbial Transformation

The microbial transformation of androst-4-ene-3,17-dione by fungi such as Beauveria bassiana showcases the biocatalytic potential of microorganisms in modifying steroids. This process results in hydroxylated metabolites, highlighting an approach to obtain derivatives with potentially altered biological activities (Xiong et al., 2006).

Properties

CAS No.

6304-74-1

Molecular Formula

C19H27ClO2

Molecular Weight

322.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16S,17R)-16-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H27ClO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-17,22H,3-8,10H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

HSXDXEKWMMAMHT-KYQPOWKGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)Cl)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4O)Cl)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4O)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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